molecular formula C11H17NO B13324447 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine

3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine

Cat. No.: B13324447
M. Wt: 179.26 g/mol
InChI Key: BVMZTHBJTPMVCP-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]hept-5-en-2-yl)morpholine is a chemical compound characterized by a bicyclic structure fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with morpholine under specific conditions. One common method includes the Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with secondary amines like morpholine in the presence of formaldehyde . The reaction is usually carried out at elevated temperatures (78-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Epoxides: Formed from oxidation reactions.

    Hydrogenated derivatives: Resulting from reduction reactions.

    Substituted morpholines: Produced through nucleophilic substitution.

Scientific Research Applications

3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as a competitive antagonist at certain receptor sites, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-en-2-yl-methanol
  • Bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfone
  • Bicyclo[2.2.1]hept-5-en-2-one

Uniqueness

3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine stands out due to its combination of a bicyclic structure with a morpholine ring, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential use in multiple scientific fields make it a compound of significant interest .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enyl)morpholine

InChI

InChI=1S/C11H17NO/c1-2-9-5-8(1)6-10(9)11-7-13-4-3-12-11/h1-2,8-12H,3-7H2

InChI Key

BVMZTHBJTPMVCP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2CC3CC2C=C3

Origin of Product

United States

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